molecular formula C15H11F2N3O3S3 B2739409 N-(2,6-difluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021124-46-8

N-(2,6-difluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No. B2739409
CAS RN: 1021124-46-8
M. Wt: 415.45
InChI Key: HKXRQEILIGIBAN-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, also known as DFB-Tz, is a chemical compound that has gained attention in the scientific community due to its potential applications in several fields. It is a thiazole-based compound that has been synthesized through a multi-step process, and its unique structure has made it a subject of interest for researchers.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Antitumor Activity

Sulfonamides, including derivatives similar to N-(2,6-difluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, have been investigated for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes. Specifically, inhibitors targeting the tumor-associated isozyme CA IX have been explored for their potential antitumor properties. These compounds, by inhibiting CA IX, could interfere with the pH regulation in tumor cells, potentially inhibiting tumor growth and metastasis. Research has identified several sulfonamide derivatives as potent inhibitors of CA IX, suggesting their utility in designing novel antitumor agents (Ilies et al., 2003).

Ocular Hypotensive Activity

Sulfonamide derivatives have also been explored for their potential in treating glaucoma, a condition characterized by elevated intraocular pressure (IOP). Studies on benzo[b]thiophene-2-sulfonamide derivatives have demonstrated their effectiveness as topically active inhibitors of ocular carbonic anhydrase, which can lower IOP. These findings highlight the potential of sulfonamide derivatives in glaucoma treatment through topical application, offering a promising avenue for clinical evaluation and therapy (Graham et al., 1989).

Anticancer Activity

Research into sulfonamide derivatives has extended into their potential anticancer activity. Studies on Co(II) complexes of certain sulfonamide derivatives have explored their fluorescence properties and anticancer activity, particularly against breast cancer cell lines. These studies suggest that specific sulfonamide derivatives could have therapeutic applications in treating breast cancer, pointing to the broader potential of these compounds in oncology (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O3S3/c16-10-3-1-4-11(17)9(10)7-18-14(21)12-8-25-15(19-12)20-26(22,23)13-5-2-6-24-13/h1-6,8H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXRQEILIGIBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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